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Dibenz(a,h)anthracene, 7-nitro-

Cat. No.: B1221063
CAS No.: 63041-91-8
M. Wt: 323.3 g/mol
InChI Key: ZZMDJBHMGFRFEK-UHFFFAOYSA-N
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Description

Significance of Nitro-Polycyclic Aromatic Hydrocarbons in Environmental and Molecular Biology Research

Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are derivatives of PAHs that contain one or more nitro functional groups attached to their aromatic ring structure. unibe.ch They are recognized as a significant class of environmental pollutants, detected in various environmental matrices including the air, water systems, soil, and even in grilled foods. case.eduresearchgate.net The formation of Nitro-PAHs occurs through two primary pathways: direct emission from incomplete combustion processes, such as those in diesel engines, and secondary formation in the atmosphere through gas-phase reactions of parent PAHs with nitrogen oxides. case.eduaaqr.orgmdpi.com

In the fields of environmental and molecular biology research, the significance of Nitro-PAHs stems from their potent biological activities. Many compounds in this class are known to be mutagenic and carcinogenic, in some cases exhibiting greater potency than their parent PAHs. case.eduresearchgate.netmdpi.com The addition of a nitro group can alter the physical and chemical properties of the parent PAH, for instance, by enhancing water solubility, which facilitates their transport over larger areas and increases their bioavailability. researchgate.net This has led to continued concern regarding the potential risk they pose to human health. case.edu Consequently, extensive research is dedicated to understanding their environmental fate, mechanisms of toxicity, and developing strategies for pollution control. case.edumdpi.com The study of their photochemical degradation is particularly crucial, as it is a primary mechanism for their natural removal from the environment. case.edu

Overview of Dibenz(a,h)anthracene, 7-nitro- as a Key Research Compound

Dibenz(a,h)anthracene, 7-nitro- (7-nitro-DB[a,h]A) is a prominent compound within the Nitro-PAH class, extensively investigated for its potent mutagenic and carcinogenic properties. ontosight.ai Its parent compound, Dibenz(a,h)anthracene, is a pentacyclic aromatic hydrocarbon formed from the incomplete combustion of organic materials and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency based on animal studies. researchgate.netresearchgate.net

The introduction of a nitro group at the 7-position of the dibenz[a,h]anthracene (B1670416) structure significantly influences its biological activity and metabolism. ontosight.aitandfonline.com Research has shown that 7-nitro-DB[a,h]A is a potent mutagen and its biological effects are primarily linked to its ability to interact with DNA. ontosight.ai This interaction involves metabolic activation into reactive intermediates that can form covalent adducts with DNA, potentially leading to mutations and the initiation of carcinogenesis. ontosight.ai

Interestingly, studies on the metabolism of 7-nitro-DB[a,h]A have revealed that the nitro substituent markedly affects the regioselectivity of metabolic pathways. For example, microsomal metabolism of this compound primarily yields metabolites formed on the 1,2,3,4-benzo ring, a distinct outcome compared to the metabolism of the parent Dibenz(a,h)anthracene. tandfonline.com While it is a potent mutagen, 7-nitro-DB[a,h]A has been found to be less hepatocarcinogenic than its parent compound in some studies. tandfonline.com

Below is a data table summarizing key research findings on the metabolites of Dibenz(a,h)anthracene, 7-nitro-.

Metabolite NamePoint of Metabolic Action
7-nitro-DB[a,h]A trans-1,2-dihydrodiol1,2,3,4-benzo ring
7-nitro-DB[a,h]A trans-3,4-dihydrodiol1,2,3,4-benzo ring
2-hydroxy-7-nitro-DB[a,h]A1,2,3,4-benzo ring
4-hydroxy-7-nitro-DB[a,h]A1,2,3,4-benzo ring

This table is based on findings from the microsomal metabolism of 7-nitro-DB[a,h]A. tandfonline.com

Historical Perspective of Mechanistic Investigations on Nitro-PAHs

The scientific focus on PAHs as environmental pollutants began to formalize in the 1970s, notably with the U.S. Environmental Protection Agency identifying 16 parent PAHs as priority pollutants. researchgate.netnist.gov This initial focus spurred the development of analytical methods, primarily in liquid and gas chromatography, to detect and quantify these compounds. nist.gov

Research into the mechanisms of PAH-induced toxicity soon followed, with a significant portion of early work centered on their mutagenicity and carcinogenicity. researchgate.net A pivotal area of investigation has been the metabolic activation of PAHs. For many PAHs, it was discovered that their toxicity is dependent on activation by cytochrome P450 (CYP) enzymes, which are part of the aryl hydrocarbon receptor (AHR) pathway. researchgate.netnih.gov This pathway, when activated by PAHs, leads to the production of metabolites, such as diol-epoxides, which are highly reactive and can bind to DNA, causing genetic damage. researchgate.netnih.gov

The study of Nitro-PAHs evolved from this foundation. Researchers began investigating how the addition of a nitro group alters the mechanisms of toxicity. For Nitro-PAHs, two main pathways of metabolic activation are recognized:

Nitroreduction: The nitro group is reduced to a nitroso, N-hydroxyamino, and ultimately to a reactive N-acetoxyarylamine or O-esterified N-hydroxyarylamine that can form DNA adducts.

Ring Oxidation: Similar to parent PAHs, the aromatic rings can be oxidized to form dihydrodiols and diol epoxides. tandfonline.com

Mechanistic investigations have become increasingly sophisticated over time. For instance, studies using the zebrafish model have evaluated the developmental toxicity of a wide range of Nitro-PAHs, examining their interaction with the AHR and the resulting genetic markers of oxidative and cardiac stress. researchgate.net These studies help to elucidate the complex, and sometimes multiple, mechanisms of action for this diverse class of compounds. researchgate.net The historical progression of research highlights a shift from initial identification and quantification towards a deeper, mechanistic understanding of how Nitro-PAHs, including specific compounds like Dibenz(a,h)anthracene, 7-nitro-, exert their toxic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H13NO2 B1221063 Dibenz(a,h)anthracene, 7-nitro- CAS No. 63041-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-nitronaphtho[1,2-b]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO2/c24-23(25)22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDJBHMGFRFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075084
Record name Dibenz[a,h]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63041-91-8
Record name Dibenz(a,h)anthracene, 7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz[a,h]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Formation Pathways of Dibenz A,h Anthracene, 7 Nitro

Sources and Mechanisms of Environmental Formation

The formation of Dibenz(a,h)anthracene, 7-nitro- can occur through several pathways, including primary emissions from combustion and secondary formation in the atmosphere. aaqr.org

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants that result from the incomplete combustion of organic materials. nih.govwikipedia.org Sources include both natural events, like forest fires, and anthropogenic activities, such as industrial emissions, vehicle exhaust, and high-temperature cooking. wikipedia.orgtpsgc-pwgsc.gc.ca The parent compound, dibenz(a,h)anthracene, is a known product of these incomplete combustion processes. wikipedia.orgtpsgc-pwgsc.gc.ca

Nitro-PAHs can be directly formed and emitted during these combustion events through electrophilic nitration of the parent PAHs in exhaust gases containing nitrogen dioxide (NO₂). aaqr.orgresearchgate.net While some nitro-PAHs, like 1-nitropyrene (B107360), are well-documented products of combustion, specific data on the direct emission of Dibenz(a,h)anthracene, 7-nitro- from these sources is limited. aaqr.orgnih.gov However, its formation through this primary pathway is considered plausible given the presence of its parent PAH and nitrating agents in combustion emissions.

PAHs present in the gas phase in the atmosphere can undergo chemical transformations initiated by reactions with oxidant radicals, leading to the formation of various derivatives, including nitro-PAHs. aaqr.orgnih.gov

During the daytime, the hydroxyl radical (•OH) is a primary oxidant in the troposphere. aaqr.orgyoutube.com PAHs can react with •OH radicals, which is often the first step in their atmospheric degradation. youtube.comtandfonline.com The reaction of a PAH with an •OH radical typically leads to the formation of OH-PAH adducts, which can then be converted to other products like ketones or diones. aaqr.orgmdpi.com In the presence of nitrogen oxides (NOₓ), these OH-adducts can react with NO₂ to form nitro-PAHs. aaqr.org

For the parent compound, the vapor-phase reaction of dibenz(a,h)anthracene with photochemically-produced hydroxyl radicals has an estimated rate constant of 5.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 7.7 hours, indicating that this reaction is a significant degradation pathway for the parent PAH. nih.gov While this reaction contributes to the removal of dibenz(a,h)anthracene, the formation of nitro-isomers like 7-nitro-dibenz(a,h)anthracene via this specific gas-phase pathway competes with other degradation processes.

At night, in the absence of sunlight, the nitrate (B79036) radical (NO₃•) becomes a dominant atmospheric oxidant. aaqr.orgnih.gov The formation of NO₃• involves the reaction of ozone (O₃) with nitrogen dioxide (NO₂). nih.gov Gas-phase PAHs can react with NO₃• radicals through addition reactions, which is a significant pathway for the formation of nitro-PAHs, particularly for those with 2-4 aromatic rings. aaqr.orgnih.gov This formation mechanism is prevalent at night when ozone concentrations are high and nitric oxide (NO) levels are low. aaqr.org

While specific studies on the gas-phase reaction of dibenz(a,h)anthracene with NO₃• radicals are not detailed in the available literature, this pathway is a recognized mechanism for the atmospheric formation of other nitro-PAHs. nih.gov For PAHs that exist in both the gas and particle phases, gas-phase formation is often considered more significant than heterogeneous formation. nih.gov

Dibenz(a,h)anthracene, being a higher molecular weight PAH with five rings, has a low vapor pressure and is predominantly found adsorbed onto atmospheric particulate matter (PM). wikipedia.orgtandfonline.com These particle-bound PAHs can undergo heterogeneous reactions with gaseous pollutants. nih.govacs.org

The nitration of PAHs adsorbed on the surface of particles like soot or ash is an important secondary formation route for nitro-PAHs. acs.orgosti.gov These reactions can occur with nitrogen dioxide (NO₂) and are often enhanced by photo irradiation. acs.orgosti.gov Studies on various PAHs have shown that the chemical composition of the particulate matter can significantly influence the reaction rate and the distribution of the resulting nitro-isomers. osti.gov Exposure of ambient PM to mixtures of N₂O₅, NO₂, and NO₃• radicals has been shown to result in the formation of various nitro-PAHs, including nitrobenz[a]anthracenes. nih.govnih.gov This indicates that heterogeneous reactions are a viable pathway for the formation of Dibenz(a,h)anthracene, 7-nitro- from its parent compound in the atmosphere. nih.govnih.gov

Atmospheric Gas-Phase Reactions of Parent PAHs with Oxidant Radicals

Environmental Distribution in Diverse Matrices for Research Purposes

Dibenz(a,h)anthracene, 7-nitro- can be found in polluted air, water, and soil, typically as a result of incomplete combustion of organic materials or from industrial activities. ontosight.ai However, specific quantitative data on the concentration of Dibenz(a,h)anthracene, 7-nitro- in various environmental matrices is scarce in scientific literature. The presence of its parent compound, dibenz(a,h)anthracene, is often monitored as an indicator of PAH contamination. The distribution of the parent compound can suggest where its nitro-derivatives might also be present.

Due to its properties, such as very low water solubility and strong adsorption to organic matter, dibenz(a,h)anthracene is expected to be found primarily in soil and sediment. tpsgc-pwgsc.gc.ca

Table 1: Concentration of Dibenz(a,h)anthracene (Parent Compound) in Soil and Sediment Samples

Environmental MatrixLocationConcentration Range (µg/kg dry weight)Mean Concentration (µg/kg dry weight)Reference
SoilPetroleum-Contaminated Areas, Loess Plateau, China (Top Layer 0-10 cm)Not Detected - 102.0360.72 researchgate.net
SoilPetroleum-Contaminated Areas, Loess Plateau, China (Middle Layer 10-30 cm)Not Detected - 80.0033.23 researchgate.net
SoilPetroleum-Contaminated Areas, Loess Plateau, China (Bottom Layer 30-50 cm)Not Detected - 250.40102.59 researchgate.net
SoilProtected Areas, Małopolska region, Poland< 5 - 1,10020 tpsgc-pwgsc.gc.ca
SedimentArthur Kill, NJ, USA-680 mdpi.com
SedimentHackensack River, NJ, USA-560 mdpi.com
SedimentKill Van Kull, NJ, USA-440 mdpi.com
SedimentPassaic River, NJ, USA-2,200 mdpi.com
SedimentNewark Bay, NJ, USA-1,500 mdpi.com
SedimentSouthern Lake Michigan, USA7.8 - 95.424.9 mdpi.com
SedimentDuwamish Waterway, WA, USA-470 mdpi.com

Atmospheric Particulate and Gaseous Phases

The formation of Dibenz(a,h)anthracene, 7-nitro- in the atmosphere occurs through the nitration of its parent PAH, Dibenz(a,h)anthracene. tandfonline.com These transformation processes can happen in both the gas phase and on the surface of particulate matter.

The primary atmospheric formation pathways for NPAHs include:

Daytime Reactions : Gas-phase reactions of PAHs with the hydroxyl (OH) radical in the presence of nitrogen oxides (NOx). tandfonline.comaaqr.org

Nighttime Reactions : Gas-phase reactions of PAHs with the nitrate (NO₃) radical. tandfonline.com

Heterogeneous Reactions : Reactions of PAHs adsorbed onto the surface of airborne particles with nitrogen dioxide (NO₂), often catalyzed by acids like nitric acid (HNO₃). tandfonline.comnih.gov

Due to its high molecular weight, Dibenz(a,h)anthracene, 7-nitro- has low volatility and therefore exists almost exclusively in the particulate phase in the atmosphere. aaqr.org High molecular weight NPAHs tend to adsorb onto fine and ultrafine particulate matter, which can then be transported over long distances. aaqr.org

Specific research has identified Dibenz(a,h)anthracene, 7-nitro- (abbreviated as 7-NDBA) in environmental samples. A study of atmospheric particulate matter in three Brazilian cities (São Paulo, Araraquara, and Piracicaba) included 7-nitrodibenz(a,h)anthracene in its list of target analytes. researchgate.net The study detected the compound at one of the sampling sites, indicating its presence in the urban atmosphere. researchgate.net The findings suggested that the presence of certain NPAHs was linked to the regional transport of air masses polluted by emissions from the burning of sugar cane fields. researchgate.net

Another study focusing on the photochemical processes of NPAHs also included 7-nitrodibenz[a,h]anthracene, investigating its potential to decompose under simulated solar radiation, which is a key factor in its atmospheric lifetime. researchgate.net

Table 1: Atmospheric Occurrence and Formation of Dibenz(a,h)anthracene, 7-nitro-

AttributeFindingSource
Formation MechanismPrimarily via atmospheric nitration of parent PAH, Dibenz(a,h)anthracene, through reactions with OH and NO₃ radicals (gas phase) or NO₂ (particle phase). tandfonline.comaaqr.org
Atmospheric PhasePredominantly found on airborne particulate matter due to high molecular weight and low volatility. aaqr.org
Monitored PresenceDetected in atmospheric particulate samples in a study of Brazilian cities. researchgate.net
Potential Source ContributionLinked to regional transport of pollution from biomass burning (sugar cane). researchgate.net

Soil and Aquatic Environments

The primary pathway for Dibenz(a,h)anthracene, 7-nitro- to enter soil and aquatic ecosystems is through the deposition of atmospheric particles. aaqr.org This occurs via both dry deposition (gravitational settling of particles) and wet deposition (removal by rain, snow, or fog).

Once in soil or sediment, high molecular weight NPAHs like Dibenz(a,h)anthracene, 7-nitro- are expected to be persistent. Their chemical properties, particularly their low water solubility and high lipophilicity, cause them to bind strongly to the organic fraction of soil and sediment particles. nih.gov This strong adsorption reduces their mobility and bioavailability in these environments.

While the general behavior of NPAHs in soil and water is understood, specific monitoring data for Dibenz(a,h)anthracene, 7-nitro- in these media are not widely available in the reviewed literature. The fate and transport are inferred from the behavior of its parent compound and other high molecular weight NPAHs. For its parent, Dibenz(a,h)anthracene, studies show it adsorbs very strongly to organic matter in soil and sediment. The addition of a nitro- group generally increases the tendency for a compound to partition to soil and sediment. aaqr.org Therefore, significant leaching into groundwater is unlikely, and the compound would primarily accumulate in the upper layers of soil and in the sediment of aquatic systems.

Table 2: Predicted Behavior of Dibenz(a,h)anthracene, 7-nitro- in Soil and Aquatic Environments

Environmental CompartmentBehavior and FateGoverning Properties
Entry PathwayAtmospheric wet and dry deposition of particulate matter.Association with airborne particles. aaqr.org
SoilStrongly adsorbs to soil organic matter; low mobility and high persistence are expected.Low water solubility, high lipophilicity (hydrophobicity). nih.govaaqr.org
Aquatic SystemsPartitions from the water column to the sediment; accumulates in sediment.Low water solubility, tendency to adsorb to particulates.
GroundwaterLow potential for leaching and contamination due to strong soil binding.High adsorption coefficient (Koc).

Environmental Fate and Transformational Pathways of Dibenz A,h Anthracene, 7 Nitro

Photodegradation Mechanisms and Products

Photodegradation is a significant pathway for the transformation of PAHs and their derivatives in the environment, particularly for those adsorbed on particulate matter in the atmosphere or present in surface waters. nih.govnih.gov The process is influenced by the intensity and wavelength of solar radiation, the presence of photosensitizers, and the medium in which the compound is present.

The introduction of a nitro group to the dibenz(a,h)anthracene structure can influence its photochemical behavior. The absorption of light energy can excite the molecule to a higher energy state, leading to a variety of reactions. While direct photolysis is possible, the transformation of nitro-PAHs is often mediated by reactive oxygen species (ROS) generated by photosensitized reactions. researchgate.net For instance, the photoreaction of a similar compound, 7-nitro-12-methylbenz[a]anthracene, in methanol (B129727) or chloroform (B151607) involves complex mechanisms. researchgate.net It is plausible that 7-nitro-dibenz(a,h)anthracene undergoes similar light-induced transformations, potentially leading to the oxidation of the aromatic rings or the reduction of the nitro group. The specific pathways are likely to involve the formation of radical cations and other reactive intermediates.

The identification of photoproducts is crucial for understanding the environmental impact of 7-nitro-dibenz(a,h)anthracene degradation. While specific studies on the photoproducts of 7-nitro-dibenz(a,h)anthracene are not extensively documented, research on related nitro-PAHs suggests that a variety of transformation products can be formed. These can include hydroxylated and quinone derivatives resulting from the oxidation of the aromatic system. Additionally, the nitro group itself can be transformed, potentially leading to the formation of a hydroxylamino or amino derivative. The photostability of PAHs and their derivatives is highly dependent on the surface they are adsorbed to, with significant photodegradation observed on surfaces like silica (B1680970) and alumina. nih.gov

Below is an interactive table summarizing potential photoproducts based on the transformation of related nitro-PAHs.

Precursor CompoundPotential PhotoproductsTransformation Type
7-nitro-dibenz(a,h)anthraceneHydroxy-7-nitro-dibenz(a,h)anthraceneRing Oxidation
7-nitro-dibenz(a,h)anthraceneDibenz(a,h)anthracene-7-quinoneRing Oxidation
7-nitro-dibenz(a,h)anthracene7-amino-dibenz(a,h)anthraceneNitroreduction

Microbial Biotransformation and Degradation Pathways

Microbial degradation is a key process in the removal of organic pollutants from the environment. nih.govpjoes.com Bacteria and fungi have evolved diverse enzymatic systems to break down complex aromatic compounds.

Bacteria are known to degrade a wide range of PAHs, often utilizing them as a source of carbon and energy. nih.govpjoes.com The initial step in the aerobic bacterial catabolism of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. asm.org This is then further metabolized through ring cleavage pathways. asm.org For nitro-PAHs, bacteria may also possess nitroreductase enzymes that can reduce the nitro group to a hydroxylamino group and then to an amino group. While specific bacterial strains capable of degrading 7-nitro-dibenz(a,h)anthracene have not been extensively reported, it is likely that bacteria capable of degrading high molecular weight PAHs, such as species from the genera Pseudomonas, Mycobacterium, and Rhodococcus, could potentially transform this compound. nih.govpjoes.com The degradation of PAHs under anaerobic conditions by nitrate-reducing bacteria has also been observed, although it is generally a slower process. frontiersin.orgnih.gov

Fungi, particularly white-rot fungi, are highly effective in degrading complex organic pollutants like PAHs due to their non-specific extracellular lignin-degrading enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases. nih.govmdpi.com These enzymes can oxidize a broad range of aromatic compounds, including high molecular weight PAHs. nih.govnih.gov Fungi like Penicillium janthinellum have been shown to degrade dibenz(a,h)anthracene. nih.gov It is plausible that similar fungal species could also transform 7-nitro-dibenz(a,h)anthracene. The initial attack by fungal enzymes can lead to the formation of various oxygenated metabolites. Non-ligninolytic fungi can also transform PAHs. nih.gov For instance, Penicillium notatum has been shown to metabolize 7,12-dimethylbenz[a]anthracene (B13559), a related compound. nih.gov

The following table presents a summary of microbial genera known for their ability to degrade PAHs, which may have the potential to degrade 7-nitro-dibenz(a,h)anthracene.

Microbial GroupGeneraKnown Degraded PAHs
BacteriaPseudomonas, Mycobacterium, Rhodococcus, SphingomonasNaphthalene, Phenanthrene, Pyrene, Benzo[a]pyrene (B130552) nih.govpjoes.com
FungiPhanerochaete, Pleurotus, Trametes, PenicilliumAnthracene, Benzo[a]pyrene, Dibenz[a,h]anthracene (B1670416) nih.govnih.gov

Chemical Transformation and Stability in Environmental Systems

In addition to photochemical and microbial degradation, the chemical stability and transformation of 7-nitro-dibenz(a,h)anthracene in the environment are influenced by various factors. The compound is relatively stable and lipophilic, which allows it to persist in soil and sediment and to penetrate biological membranes. ontosight.ai

Chemical transformations can occur through reactions with atmospheric oxidants such as ozone (O₃), nitrogen oxides (NOₓ), and hydroxyl radicals (•OH). nih.gov Reactions with ozone can lead to the formation of quinones. In the presence of NO₂, further nitration of the aromatic rings is a possibility, leading to the formation of dinitro-dibenz(a,h)anthracene derivatives. nih.gov The persistence of 7-nitro-dibenz(a,h)anthracene in soil and sediment is expected to be high due to its low water solubility and strong adsorption to organic matter. epa.gov

Metabolism and Biotransformation Mechanisms of Dibenz A,h Anthracene, 7 Nitro

Enzymatic Pathways of Metabolic Activation

The metabolic activation of 7-nitrodibenz(a,h)anthracene is primarily initiated by oxidative and reductive enzymatic pathways. These processes convert the parent compound into a series of intermediate metabolites.

Cytochrome P450-Mediated Ring Oxidation Pathways

The primary route of metabolism for 7-nitrodibenz(a,h)anthracene involves ring oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Studies utilizing rat liver microsomes have demonstrated that the metabolic process predominantly occurs on the benzo-ring of the molecule. nih.gov This enzymatic action leads to the formation of several oxidized metabolites.

Research conducted on the aerobic metabolism of 7-nitrodibenz(a,h)anthracene using liver microsomes from neonatal mice identified two predominant dihydrodiol metabolites. nih.govnih.gov This indicates that the metabolic activation is initiated by the formation of arene oxides, which are subsequently hydrated by epoxide hydrolase to yield trans-dihydrodiols.

Nitro-Reduction Pathways and Intermediates

The reduction of the nitro group is another potential pathway for the metabolic activation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). This process is catalyzed by various cytosolic and microsomal nitroreductases. However, for 7-nitrodibenz(a,h)anthracene, the significance of this pathway appears to be limited.

Studies have shown that under anaerobic conditions, 7-nitrodibenz(a,h)anthracene is not significantly metabolized via nitroreduction. nih.govnih.gov This observation is attributed to the stereochemistry of the molecule. X-ray crystallographic analysis has revealed that the nitro group in 7-nitrodibenz(a,h)anthracene is oriented nearly perpendicular to the aromatic ring, with a dihedral angle of 80.6 degrees. nih.gov This perpendicular orientation is thought to hinder the enzymatic reduction of the nitro group, making ring oxidation the more favorable metabolic route. nih.govnih.gov

While direct evidence for specific nitroreductases involved in 7-nitrodibenz(a,h)anthracene metabolism is scarce, other nitro-PAHs are known to be substrates for enzymes such as xanthine (B1682287) oxidase and aldo-keto reductases. mdpi.comnih.gov These enzymes catalyze the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamino derivative, which can then be N-acetylated or O-esterified to form reactive species.

Role of Other Enzyme Systems in Biotransformation

Beyond the well-characterized role of cytochrome P450, other enzyme systems contribute to the broader biotransformation of xenobiotics, including nitro-PAHs. While specific studies on 7-nitrodibenz(a,h)anthracene are limited, the involvement of enzymes such as DT-diaphorase (NAD(P)H:quinone oxidoreductase) and aldehyde oxidase in the metabolism of other nitroaromatic compounds suggests a potential, though unconfirmed, role in the biotransformation of 7-nitrodibenz(a,h)anthracene. mdpi.com

Furthermore, after the initial P450-mediated oxidation, phase II enzymes can further metabolize the resulting intermediates. For instance, dihydrodiol metabolites can be conjugated with glutathione (B108866) by glutathione S-transferases (GSTs) or with glucuronic acid by UDP-glucuronosyltransferases (UGTs), facilitating their excretion.

Identification and Characterization of Key Metabolites

The metabolic pathways of 7-nitrodibenz(a,h)anthracene give rise to a distinct profile of metabolites, which have been identified and characterized through various analytical techniques.

Dihydrodiol Metabolites and Their Stereochemistry

The most prominent metabolites identified from the microsomal metabolism of 7-nitrodibenz(a,h)anthracene are dihydrodiols. Specifically, 7-nitro-DB[a,h]A trans-1,2-dihydrodiol and 7-nitro-DB[a,h]A trans-3,4-dihydrodiol have been characterized. nih.gov In studies with neonatal mouse liver microsomes, the major metabolites were identified as trans-3,4-dihydroxy-3,4-dihydro-7-nitrodibenz[a,h]anthracene and trans-10,11-dihydroxy-10,11-dihydro-7-nitrodibenz[a,h]anthracene. nih.govnih.gov

The stereochemistry of these dihydrodiol metabolites is a crucial factor in their biological activity. While direct analysis of the stereochemistry of 7-nitrodibenz(a,h)anthracene dihydrodiols is not extensively reported, studies on the closely related compound 7-nitrobenz(a)anthracene provide valuable insights. For 7-nitrobenz(a)anthracene, the major enantiomers of the trans-3,4-dihydrodiol and trans-8,9-dihydrodiol were determined to have R,R absolute stereochemistry. nih.gov This suggests that the dihydrodiol metabolites of 7-nitrodibenz(a,h)anthracene may also predominantly exist in the R,R configuration.

Table 1: Identified Dihydrodiol Metabolites of 7-Nitrodibenz(a,h)anthracene

Metabolite Name Position of Dihydroxylation Reference
7-nitro-DB[a,h]A trans-1,2-dihydrodiol 1,2- nih.gov
7-nitro-DB[a,h]A trans-3,4-dihydrodiol 3,4- nih.govnih.govnih.gov
trans-10,11-dihydroxy-10,11-dihydro-7-nitrodibenz[a,h]anthracene 10,11- nih.govnih.gov

Phenolic Metabolites

In addition to dihydrodiols, phenolic metabolites are also formed during the biotransformation of 7-nitrodibenz(a,h)anthracene. These metabolites are the result of the rearrangement of arene oxide intermediates or the direct hydroxylation of the aromatic ring.

Studies have identified 2-hydroxy-7-nitro-DB[a,h]A and 4-hydroxy-7-nitro-DB[a,h]A as phenolic metabolites. nih.gov The formation of these phenols occurs exclusively on the 1,2,3,4-benzo ring of the molecule, highlighting the regioselectivity of the metabolic process. nih.gov

Table 2: Identified Phenolic Metabolites of 7-Nitrodibenz(a,h)anthracene

Metabolite Name Position of Hydroxylation Reference
2-hydroxy-7-nitro-DB[a,h]A 2- nih.gov
4-hydroxy-7-nitro-DB[a,h]A 4- nih.gov

Reactive Electrophilic Intermediates

The metabolic activation of Dibenz(a,h)anthracene, 7-nitro- (7-nitro-DB[a,h]A) primarily proceeds through ring oxidation, leading to the formation of reactive electrophilic intermediates. Unlike many other nitro-PAHs, the metabolic pathway for 7-nitro-DB[a,h]A is not dominated by nitroreduction. nih.govacs.org This is largely due to the structural conformation of the molecule, where the nitro group is positioned nearly perpendicular to the aromatic moiety. nih.govacs.org

Studies using liver microsomes from neonatal mice have shown that the aerobic metabolism of 7-nitro-DB[a,h]A yields trans-3,4-dihydroxy-3,4-dihydro-7-nitrodibenz[a,h]anthracene (7-nitro-DB[a,h]A trans-3,4-dihydrodiol) and trans-10,11-dihydroxy-10,11-dihydro-7-nitrodibenz[a,h]anthracene (7-nitro-DB[a,h]A trans-10,11-dihydrodiol) as the main metabolites. nih.govacs.org These dihydrodiols are considered proximate carcinogens. They can undergo further epoxidation to form diol epoxides, which are highly reactive electrophiles and are considered the ultimate carcinogenic metabolites of many PAHs. researchgate.net

The formation of DNA adducts derived from both 7-nitro-DB[a,h]A trans-3,4-dihydrodiol and 7-nitro-DB[a,h]A trans-10,11-dihydrodiol has been confirmed, indicating that these dihydrodiols are key intermediates in the metabolic activation pathway that can lead to genotoxicity. nih.govacs.org The subsequent epoxidation of these dihydrodiols creates electrophilic species capable of covalently binding to nucleophilic sites on DNA.

In contrast, under anaerobic conditions, 7-nitro-DB[a,h]A does not undergo significant metabolism, suggesting that nitroreduction plays a minor role, if any, in its bioactivation. nih.govacs.org This supports the hypothesis that for nitro-PAHs with a perpendicularly oriented nitro group, ring oxidation is the predominant pathway for forming reactive intermediates. nih.gov

Regioselectivity and Stereoselectivity in Metabolic Processing

The metabolism of 7-nitro-DB[a,h]A is characterized by a high degree of regioselectivity and stereoselectivity, which is significantly influenced by the presence of the nitro substituent.

Regioselectivity: The nitro group directs the metabolic enzymes, primarily cytochrome P450 monooxygenases, to specific regions of the polycyclic aromatic structure. tandfonline.comtandfonline.com Studies with rat liver microsomes demonstrated that metabolism occurs exclusively at the 1,2,3,4-benzo ring of the 7-nitro-DB[a,h]A molecule. tandfonline.comtandfonline.com The identified metabolites were 7-nitro-DB[a,h]A trans-1,2-dihydrodiol, 7-nitro-DB[a,h]A trans-3,4-dihydrodiol, 2-hydroxy-7-nitro-DB[a,h]A, and 4-hydroxy-7-nitro-DB[a,h]A. tandfonline.comtandfonline.com Notably, no metabolites derived from other regions of the molecule, such as the 8,9,10,11-benzo ring, were detected in this particular study. tandfonline.com

This contrasts sharply with the metabolism of the parent compound, dibenz(a,h)anthracene (DB[a,h]A), which is metabolized to form trans-3,4-, 1,2-, and 5,6-dihydrodiols. tandfonline.com The symmetry of the DB[a,h]A molecule means that attack at the 3,4-position is equivalent to the 10,11-position, and attack at the 1,2-position is equivalent to the 8,9-position. tandfonline.com The absence of metabolites like 7-nitro-DB[a,h]A trans-10,11-dihydrodiol and 7-nitro-DB[a,h]A trans-8,9-dihydrodiol in the rat liver microsome study highlights the profound directive effect of the nitro group on the regioselectivity of the metabolizing enzymes. tandfonline.com However, studies with neonatal mouse liver microsomes did identify 7-nitro-DB[a,h]A trans-10,11-dihydrodiol as a predominant metabolite, suggesting that the specific enzymatic makeup can influence the precise regiochemical outcome. nih.govacs.org

Stereoselectivity: The enzymatic reactions involved in the metabolism of PAHs are often highly stereoselective, producing specific stereoisomers. For the parent compound, DB[a,h]A, metabolism results in the formation of dihydrodiols that are highly enriched in their R,R enantiomers. nih.govnih.gov For the related compound, 7-nitrobenz(a)anthracene, metabolism also stereoselectively produces major enantiomers of its dihydrodiol metabolites with R,R absolute stereochemistries. nih.gov This stereoselective epoxidation by cytochrome P-450 followed by regioselective hydration by microsomal epoxide hydrolase is a common feature in the metabolism of PAHs. nih.gov While the specific stereochemistry of the dihydrodiol metabolites of 7-nitro-DB[a,h]A is not detailed in the provided search results, it is reasonable to infer that their formation is also a highly stereoselective process, likely resulting in a predominance of the R,R enantiomers.

Table 1: Comparison of Metabolites from Dibenz(a,h)anthracene and 7-Nitro-Dibenz(a,h)anthracene (Rat Liver Microsomes)

Parent Compound Metabolite Percentage of Total Metabolites (for DB[a,h]A)
Dibenz(a,h)anthracene (DB[a,h]A) DB[a,h]A trans-3,4-dihydrodiol 24%
DB[a,h]A trans-1,2-dihydrodiol 13%
DB[a,h]A trans-5,6-dihydrodiol 2%
7-Nitro-Dibenz(a,h)anthracene 7-nitro-DB[a,h]A trans-1,2-dihydrodiol Identified
7-nitro-DB[a,h]A trans-3,4-dihydrodiol Identified
2-hydroxy-7-nitro-DB[a,h]A Identified
4-hydroxy-7-nitro-DB[a,h]A Identified

Data derived from studies on metabolism by rat liver microsomes. tandfonline.com

Influence of Nitro Substituent Position on Metabolic Pathways

The position and orientation of the nitro substituent are critical determinants of the metabolic fate of 7-nitro-DB[a,h]A. nih.govacs.org The nitro group in 7-nitro-DB[a,h]A is located in one of the molecule's two bay regions. tandfonline.com X-ray crystallographic analysis has determined that the dihedral angle between the nitro group and the aromatic ring is 80.6 degrees, meaning it adopts a nearly perpendicular orientation. nih.govacs.org

This perpendicular conformation has two major consequences for its metabolism:

Inhibition of Nitroreduction: The orientation sterically hinders the access of nitroreductase enzymes to the nitro group. nih.gov For nitro-PAHs where the nitro group is coplanar with the aromatic ring, nitroreduction is often a major metabolic activation pathway. nih.gov However, for 7-nitro-DB[a,h]A, the perpendicular nitro group makes this pathway much less favorable. nih.govacs.org This is confirmed by experimental data showing a lack of nitroreduction under anaerobic conditions. nih.govacs.org

Direction of Ring Oxidation: The nitro group's electronic and steric properties significantly alter the regioselectivity of cytochrome P450-mediated ring oxidation. tandfonline.comtandfonline.com It deactivates the adjacent aromatic rings and sterically blocks enzymatic attack, forcing the oxidation to occur on the distal benzo ring (the 1,2,3,4-positions). tandfonline.comtandfonline.com This results in a unique metabolite profile compared to the parent PAH, DB[a,h]A, and other nitro-PAHs where the nitro group is in a different position or orientation. tandfonline.com The finding that 7-nitro-DB[a,h]A is less hepatocarcinogenic than its parent compound, DB[a,h]A, is consistent with the idea that the nitro group's position alters the metabolic profile, potentially leading to detoxification or the formation of less potent carcinogenic intermediates. nih.govtandfonline.com

Molecular and Cellular Mechanisms of Action for Dibenz A,h Anthracene, 7 Nitro

DNA Adduct Formation and Repair Mechanisms

The primary mechanism of action for 7-NDB[a,h]A involves its metabolic conversion into electrophilic species that react with DNA to form covalent adducts. This process is largely analogous to that of its parent compound, dibenz(a,h)anthracene (DBA), with metabolic activation proceeding via ring oxidation rather than reduction of the nitro group. Research indicates that due to the nearly perpendicular orientation of the nitro group relative to the aromatic ring system, the nitroreduction pathway is significantly less favored.

Metabolic studies on 7-NDB[a,h]A have identified trans-3,4-dihydrodiol-7-NDB[a,h]A and trans-10,11-dihydrodiol-7-NDB[a,h]A as the predominant metabolites formed through aerobic metabolism by liver microsomes. These dihydrodiols are known precursors to highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons (PAHs). The formation of DNA adducts derived from these dihydrodiol metabolites has been confirmed in both liver and lung tissues of mice treated with 7-NDB[a,h]A.

The DNA adducts formed by the reactive metabolites of 7-NDB[a,h]A are primarily stable, covalent adducts. This type of adduct involves the formation of a strong chemical bond between the electrophilic metabolite and a nucleophilic site on a DNA base. For the parent compound, DBA, and other related PAHs, these covalent adducts are formed from the reaction of a bay-region diol epoxide with the exocyclic amino groups of purine (B94841) bases. While the precise structures of the 7-NDB[a,h]A adducts have not been fully characterized, it is highly probable that they are structurally similar to those of DBA, involving the covalent attachment of the 7-nitro-dibenz(a,h)anthracene diol epoxide moiety to DNA.

In addition to stable covalent adducts, another potential consequence of DNA damage by PAHs is the formation of depurinating adducts. These occur when the carcinogen binds to sites on purine bases (adenine and guanine), such as the N3 or N7 positions, which destabilizes the N-glycosidic bond that links the base to the deoxyribose sugar. This leads to the spontaneous loss of the adducted base, creating an apurinic (AP) site in the DNA strand. While there is no specific research confirming the formation of depurinating adducts by 7-NDB[a,h]A, this is a known mechanism for other carcinogenic PAHs and may contribute to its genotoxicity.

The reactive diol epoxides of PAHs exhibit a degree of specificity for the sites at which they bind to DNA. For the parent compound, DBA, and the closely related 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), adduct formation predominantly occurs with purine bases. Specifically, covalent adducts are most commonly formed with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). The major adducts are often formed at the N2 position of guanine (B1146940) and the N6 position of adenine (B156593).

For example, studies with the parent compound DBA have identified adducts resulting from the interaction of its diol epoxide with 2'-deoxyguanosine. Similarly, research on 7-methylbenz[a]anthracene (B135024) has revealed the presence of both deoxyguanosine and deoxyadenosine adducts formed from its bay-region diol epoxides. It is therefore anticipated that the DNA adducts of 7-NDB[a,h]A would also primarily involve covalent binding to the exocyclic amino groups of guanine and adenine residues in the DNA. The sequence context of the DNA can also influence the frequency of adduct formation at particular sites.

For many nitro-PAHs, a major pathway of metabolic activation involves the reduction of the nitro group to a nitroso derivative, followed by further reduction to an N-hydroxyamino intermediate. This N-hydroxyamino metabolite can be further activated, for example by esterification, to a highly reactive species that readily forms DNA adducts.

However, in the case of 7-NDB[a,h]A, this pathway is not considered to be significant. The stereochemistry of the molecule, with the nitro group oriented nearly perpendicular to the plane of the aromatic rings, sterically hinders the enzymatic reduction of the nitro group. Studies have shown that under anaerobic conditions, which would favor nitroreduction, 7-NDB[a,h]A is not significantly metabolized. The primary route of activation is through the aforementioned ring oxidation to dihydrodiols and subsequently to diol epoxides. This distinguishes 7-NDB[a,h]A from other nitro-PAHs where nitroreduction is the principal mechanism of genotoxicity.

The presence of bulky covalent DNA adducts, such as those formed by 7-NDB[a,h]A, can severely impede the processes of DNA replication and transcription. These adducts create a physical distortion in the DNA double helix, which can stall the progression of DNA and RNA polymerases.

If a DNA polymerase encounters an adduct on the template strand during replication, the process may be halted. This can lead to cell cycle arrest or, in some cases, cell death (apoptosis). Alternatively, specialized translesion synthesis (TLS) polymerases may be recruited to bypass the lesion. While this allows replication to continue, TLS polymerases are often error-prone and may insert an incorrect base opposite the adduct. This can lead to the fixation of mutations in the daughter strand of DNA, a key step in the initiation of cancer. For instance, if an adduct on an adenine base leads to the misincorporation of a guanine instead of a thymine, a subsequent round of replication will result in a permanent A•T to G•C transition mutation.

Similarly, the presence of a 7-NDB[a,h]A adduct on the template strand of a gene can block the passage of RNA polymerase during transcription. This can lead to reduced or completely inhibited synthesis of the corresponding messenger RNA (mRNA), resulting in a decrease in the production of the protein encoded by that gene. This disruption of gene expression can have a wide range of cellular consequences, depending on the function of the affected gene. If the affected gene is a tumor suppressor, its downregulation could contribute to uncontrolled cell growth.

Interaction with Biological Macromolecules Beyond DNA

While DNA is the primary target for the genotoxic effects of 7-NDB[a,h]A, its reactive metabolites have the potential to interact with other cellular macromolecules.

The electrophilic diol epoxide intermediates of 7-NDB[a,h]A that react with DNA can also form covalent adducts with nucleophilic amino acid residues in proteins. Amino acids with nucleophilic side chains, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (epsilon-amino group), are potential targets for adduction.

The formation of protein adducts can have several consequences. It can alter the three-dimensional structure of a protein, which in turn can inhibit its normal function. For example, if the adducted protein is an enzyme, its catalytic activity may be reduced or completely lost. If the target is a structural protein, it could compromise cellular integrity. Furthermore, protein adducts can sometimes trigger an immune response.

However, it is important to note that there is currently a lack of specific research in the public domain detailing the formation of protein adducts by 7-nitro-dibenz(a,h)anthracene. While the chemical principles suggest that such interactions are possible, and studies have been conducted on protein adduction by other PAHs and their metabolites, the specific protein targets and the biological consequences of protein binding by 7-NDB[a,h]A have not been documented.

RNA Interactions

Currently, there is a notable lack of specific research findings detailing the direct interactions between Dibenz(a,h)anthracene, 7-nitro- and RNA molecules. While the parent compound, Dibenz(a,h)anthracene, is known to form DNA adducts following metabolic activation, leading to genotoxicity, the specific binding and functional consequences of its nitrated derivative on RNA are not well-documented in the available scientific literature.

The study of RNA-binding proteins (RBPs) and their interactions with various RNA species is a rapidly expanding field, with databases such as the RNA-Binding Protein DataBase (RBPDB) cataloging these interactions. nih.gov These interactions are crucial for post-transcriptional gene regulation, including splicing, polyadenylation, and translation. youtube.com However, specific studies investigating how Dibenz(a,h)anthracene, 7-nitro- or its metabolites might interfere with these processes by binding to either RNA or RBPs are yet to be reported. The potential for such interactions remains an area for future investigation, particularly given the established reactivity of other PAH metabolites with nucleic acids.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

The induction of oxidative stress is a recognized mechanism of toxicity for many polycyclic aromatic hydrocarbons (PAHs). This process involves the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. While direct studies on Dibenz(a,h)anthracene, 7-nitro- are limited, research on the parent compound, Dibenzo[a,h]anthracene, has shown that it can increase oxidative stress in human bronchial epithelial cells. nih.gov

The presence of a nitro group in the structure of Dibenz(a,h)anthracene, 7-nitro- suggests the potential for the generation of both reactive oxygen and nitrogen species (RONS), leading to what is termed nitro-oxidative stress. nih.govnih.gov This dual threat can exacerbate cellular damage. The metabolic activation of other nitro-PAHs can lead to the formation of nitroaromatic radicals, which can participate in redox cycling, a process that generates superoxide (B77818) radicals and other ROS. wikipedia.org However, it has been hypothesized that for nitro-PAHs with a perpendicular nitro group, such as Dibenz(a,h)anthracene, 7-nitro-, nitroreduction is a less significant metabolic pathway. nih.gov This might imply a different profile of ROS generation compared to coplanar nitro-PAHs. Further research is necessary to specifically characterize the induction of oxidative and nitro-oxidative stress by this compound.

Modulation of Enzyme Activities and Gene Expression Profiles

The metabolism of PAHs and their nitrated derivatives is a critical determinant of their biological activity, involving a suite of phase I and phase II metabolizing enzymes. The orientation of the nitro group in nitro-PAHs appears to play a significant role in their interaction with these enzymes.

A study investigating the effects of various nitro-PAHs on hepatic phase II enzymes in rats found that 7-nitrobenz[a]anthracene, a compound with a perpendicular nitro group similar to Dibenz(a,h)anthracene, 7-nitro-, significantly decreased the activities of aryl sulfotransferases (STs) III and IV. nih.gov In contrast, nitro-PAHs with a coplanar nitro group tended to induce phase II enzymes like UDP-glucuronyltransferase (UDPGT) and glutathione (B108866) S-transferases (GSTs). nih.gov This suggests that the perpendicular orientation of the nitro group in Dibenz(a,h)anthracene, 7-nitro- may lead to an inhibition of specific sulfotransferase enzymes.

The metabolism of the parent compound, Dibenz(a,h)anthracene, is known to be mediated by cytochrome P-450 enzymes and microsomal epoxide hydrolase, leading to the formation of various dihydrodiols. nih.govnih.gov Aerobic metabolism of Dibenz(a,h)anthracene, 7-nitro- by liver microsomes has been shown to produce trans-3,4-dihydroxy-3,4-dihydro-7-nitrodibenz[a,h]anthracene and trans-10,11-dihydroxy-10,11-dihydro-7-nitrodibenz[a,h]anthracene as major metabolites. nih.gov Notably, under anaerobic conditions, nitroreduction of the compound was not observed, supporting the hypothesis that this pathway is less significant for nitro-PAHs with perpendicular nitro groups. nih.gov

Table 1: Observed Effects of a Structurally Similar Nitro-PAH on Metabolizing Enzymes

Enzyme FamilySpecific Enzyme/ActivityObserved Effect by 7-nitrobenz[a]anthracene
Phase IIAryl Sulfotransferases (STs) III and IVSignificant Decrease
Phase IIUDP-glucuronyltransferase (UDPGT)No significant induction
Phase IIGlutathione S-transferases (GSTs)No significant induction

Data from a study on 7-nitrobenz[a]anthracene, a compound with a similar perpendicular nitro group orientation. nih.gov

The impact of Dibenz(a,h)anthracene, 7-nitro- on global gene regulatory networks has not been specifically elucidated. However, it is known that PAHs and their metabolites can influence gene expression through various mechanisms, including the activation of ligand-activated transcription factors such as the aryl hydrocarbon receptor (AhR). The differential effects on metabolizing enzymes noted above suggest that Dibenz(a,h)anthracene, 7-nitro- could alter gene expression profiles, but specific target genes and pathways remain to be identified.

Perturbation of Signal Transduction Pathways

Information regarding the specific perturbation of signal transduction pathways by Dibenz(a,h)anthracene, 7-nitro- is scarce. PAHs, in general, are known to interfere with various signaling cascades that regulate cell proliferation, differentiation, and apoptosis. For instance, the parent compound, Dibenz(a,h)anthracene, can induce DNA damage responses that involve cell cycle arrest and apoptosis. nih.gov

The generation of ROS and RNS by xenobiotics is also a known modulator of signal transduction. nih.govnih.gov These reactive species can act as second messengers, influencing pathways regulated by protein kinases, phosphatases, and transcription factors. Given the potential for Dibenz(a,h)anthracene, 7-nitro- to induce oxidative stress, it is plausible that it could perturb redox-sensitive signaling pathways. However, direct evidence for this is currently lacking.

Epigenetic Modifications Induced by Dibenz(a,h)anthracene, 7-nitro-

The field of toxicology is increasingly recognizing the role of epigenetic modifications, such as DNA methylation and histone modifications, in mediating the long-term effects of environmental toxicants. Studies on other PAHs, like benzo[a]pyrene (B130552), have demonstrated the ability to disrupt DNA methylation patterns in a sequence-specific manner. nih.gov

For Dibenz(a,h)anthracene, 7-nitro-, there are no specific studies to date that have investigated its impact on epigenetic marks. The potential for this compound to induce epigenetic changes is an important area for future research, as such alterations can lead to heritable changes in gene expression without altering the DNA sequence itself. The interaction of the AhR, which can be activated by PAHs, with the epigenetic machinery provides a plausible mechanism for such effects. nih.gov

Advanced Analytical Methodologies for Research on Dibenz A,h Anthracene, 7 Nitro

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and critical step in the analysis of 7-NDB involves its efficient extraction from the sample matrix. The choice of extraction technique is contingent on the sample type, the concentration of the analyte, and the subsequent analytical method.

Commonly employed extraction methods for NPAHs like 7-NDB from environmental and food samples include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. nih.gov For instance, a mixture of n-hexane and dichloromethane (B109758) (DCM) has been used for the extraction of NPAHs. acs.org

Soxhlet Extraction: This is a classic and exhaustive extraction technique, often used for solid samples like air particulates collected on filters. acs.orgepa.gov Automated warm Soxhlet extraction has been utilized for analyzing NPAHs in air samples. acs.org

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques utilize ultrasonic waves or microwaves to accelerate the extraction process, offering advantages in terms of reduced solvent consumption and extraction time. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and preconcentration technique. nih.govnih.gov It involves passing the sample extract through a solid adsorbent that retains the analytes of interest, which are then eluted with a suitable solvent. Silica (B1680970) gel and Florisil are common stationary phases for cleaning up PAH extracts. acs.orgnih.govcdc.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), this automated technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent volumes. thermofisher.comdtu.dk It has been successfully applied to the extraction of PAHs from various matrices, including food and environmental samples. dtu.dkresearchgate.net

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): A modification of LLE, SALLE enhances the extraction efficiency by adding a salt to the aqueous phase, which decreases the solubility of the analyte and promotes its transfer to the organic phase. nih.gov

Following extraction, a cleanup step is often necessary to remove interfering compounds from the sample extract. epa.gov This is commonly achieved using column chromatography with adsorbents like silica gel or alumina. acs.orgnih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 7-NDB from other structurally similar compounds present in the extract. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. When coupled with a sensitive detector like a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities. epa.gov For the analysis of nitro-PAHs, which can be prone to thermal degradation, a cool on-column injection technique is sometimes preferred to maintain sample integrity. cup.edu.cn Atmospheric pressure chemical ionization (APCI) coupled with GC-MS/MS has been used for the analysis of NPAHs. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. cdc.govepa.gov Reversed-phase HPLC with a C18 column is commonly used for the separation of PAHs and their derivatives. nih.govcdc.gov HPLC can be coupled with various detectors, including ultraviolet (UV) and fluorescence detectors, for quantification. cdc.gov A study on the metabolism of 7-nitrobenz(a)anthracene utilized HPLC for the separation of its metabolites. nih.govnih.gov

Advanced Separation Methods (e.g., Supercritical Fluid Chromatography)

Supercritical Fluid Chromatography (SFC): SFC is considered a green alternative to traditional liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.comchromatographyonline.com This technique offers fast separations and is compatible with a wide range of detectors, including mass spectrometers. chromatographyonline.comchromatographyonline.com SFC has shown promise for the analysis of heterogeneous classes of compounds and has been applied to the separation of PAH derivatives. cup.edu.cnchromatographyonline.com The optimization of parameters such as stationary phase, mobile phase modifiers, backpressure, and temperature is crucial for achieving efficient separation in SFC. cup.edu.cn

Spectrometric Detection and Characterization Methods

Spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of 7-NDB and its metabolites.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS): MS is a highly sensitive and selective detection method that measures the mass-to-charge ratio of ions. When coupled with a chromatographic system (GC-MS or LC-MS), it provides definitive identification of the analyte based on its mass spectrum. nih.gov GC-MS is a widely used method for the analysis of PAHs and their derivatives. gcms.cz

Tandem Mass Spectrometry (MS/MS): MS/MS enhances selectivity and sensitivity by performing a second stage of mass analysis on selected ions from the first stage. This technique is particularly useful for analyzing complex mixtures and for structural elucidation. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the determination of NPAHs and their metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound. Proton (¹H) NMR is particularly useful for determining the arrangement of hydrogen atoms in a molecule. nih.govnih.gov Studies on the metabolism of 7-nitrobenz(a)anthracene and 7-nitrodibenz[a,h]anthracene have utilized NMR to characterize the structure of their metabolites. nih.govnih.govtandfonline.com

UV-Visible and Fluorescence Spectroscopy

The analysis of Dibenz(a,h)anthracene, 7-nitro- by UV-Visible (UV-Vis) and fluorescence spectroscopy provides critical insights into its electronic structure and behavior in various environments. While specific spectral data for the 7-nitro derivative is not extensively published, its characteristics can be inferred from the well-documented spectra of the parent compound, Dibenz(a,h)anthracene, and the known effects of nitro substitution on aromatic systems.

Dibenz(a,h)anthracene itself exhibits a characteristic UV-Vis absorption spectrum with several distinct bands across the ultraviolet region. The introduction of a nitro (-NO2) group, an electron-withdrawing moiety, to the aromatic rings is expected to cause a bathochromic (red) shift in the absorption maxima. This shift occurs due to the extension of the conjugated π-electron system and the alteration of the electronic transition energies.

Fluorescence spectroscopy is a highly sensitive technique for detecting polycyclic aromatic hydrocarbons (PAHs). chalcogen.ro Dibenz(a,h)anthracene is known to be fluorescent, with a reported excitation maximum at 301 nm and an emission maximum at 396 nm. aatbio.com However, the presence of a nitro group typically leads to significant fluorescence quenching. chalcogen.ro This quenching effect is a result of processes such as intersystem crossing, which are promoted by the heavy atom effect of the nitrogen and the electron-withdrawing nature of the nitro group. Therefore, 7-nitro-dibenz(a,h)anthracene is expected to exhibit weak fluorescence compared to its parent compound.

Table 1: Spectroscopic Properties of Dibenz(a,h)anthracene and Expected Properties of its 7-nitro Derivative

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Expected Fluorescence Intensity
Dibenz(a,h)anthracene301 aatbio.com396 aatbio.com95High
Dibenz(a,h)anthracene, 7-nitro-Shifted to longer λShifted to longer λVariableQuenched/Low

Techniques for DNA Adduct Profiling and Quantification

The genotoxicity of many nitro-PAHs is linked to their ability to form covalent adducts with DNA after metabolic activation. nih.govosti.gov The detection and quantification of these DNA adducts are paramount for assessing the carcinogenic potential of compounds like Dibenz(a,h)anthracene, 7-nitro-. Several highly sensitive analytical methods are employed for this purpose.

32P-Postlabeling Assays

The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying bulky aromatic DNA adducts, capable of detecting as few as one adduct in 10^9 to 10^10 normal nucleotides from microgram quantities of DNA. nih.gov The general procedure involves:

Enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates.

Enrichment of the adducted nucleotides.

Labeling of the adducted species with [γ-32P]ATP catalyzed by T4 polynucleotide kinase.

Separation of the 32P-labeled adducts by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Quantification using scintillation counting or phosphorimaging.

While specific studies on 7-nitro-dibenz(a,h)anthracene using this technique are not prominent in the literature, the methodology has been successfully applied to other nitro-PAHs and their metabolites. osti.gov A significant advantage of this assay is its high sensitivity, which is crucial for detecting the low levels of adducts often found in in vivo studies. However, a limitation is the lack of structural information provided for the detected adducts. nih.gov

Mass Spectrometry-Based Adductomics

Mass spectrometry (MS) has become an indispensable tool for the structural characterization and quantification of DNA adducts, offering high specificity and the ability to identify the exact chemical structure of the adducts. nih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful platform for "adductomics," the comprehensive analysis of DNA adducts in a biological sample.

The general workflow for LC-MS-based DNA adduct analysis includes:

Isolation and purification of DNA from exposed cells or tissues.

Enzymatic hydrolysis of DNA to individual nucleosides.

Separation of the adducted nucleosides from normal nucleosides by HPLC.

Detection and fragmentation of the adducts using tandem mass spectrometry (MS/MS).

This approach allows for the unambiguous identification and quantification of specific adducts, such as those that might be formed by the metabolic activation of Dibenz(a,h)anthracene, 7-nitro-. The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. tera.org While MS-based methods may require more DNA than 32P-postlabeling, their ability to provide definitive structural information is a significant advantage for mechanistic studies. nih.govnih.gov

Challenges and Innovations in Analytical Methodologies for Trace Analysis

The trace analysis of Dibenz(a,h)anthracene, 7-nitro- in environmental and biological matrices presents several analytical challenges. These include the compound's low concentration, its potential presence in complex mixtures with other PAHs and nitro-PAHs, and the need for highly selective and sensitive detection methods.

Key Challenges:

Sample Preparation: The extraction of nitro-PAHs from complex matrices like soil, air particulate matter, or biological tissues requires efficient and clean-up procedures to remove interfering substances.

Isomer Separation: Many nitro-PAH isomers co-exist in environmental samples, and their separation can be difficult. Chromatographic techniques, such as gas chromatography (GC) and HPLC with specialized columns, are essential for resolving these isomers.

Sensitivity and Selectivity: Achieving the low detection limits required for environmental monitoring and biological studies necessitates the use of highly sensitive detectors, such as mass spectrometers or fluorescence detectors (though fluorescence may be limited by quenching).

Innovations in Analytical Methodologies:

Advanced Chromatographic Techniques: The development of two-dimensional gas chromatography (GCxGC) and ultra-high-performance liquid chromatography (UHPLC) has significantly improved the separation efficiency for complex mixtures of nitro-PAHs.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, which aids in the confident identification of target compounds in complex matrices.

Novel Sample Preparation Methods: Innovations such as solid-phase microextraction (SPME) and pressurized liquid extraction (PLE) offer more efficient and environmentally friendly alternatives to traditional solvent extraction methods.

These advancements in analytical chemistry are crucial for overcoming the challenges associated with the trace analysis of Dibenz(a,h)anthracene, 7-nitro- and for furthering our understanding of its environmental fate and biological effects.

Computational and Theoretical Approaches in Dibenz A,h Anthracene, 7 Nitro Research

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of a molecule, predicting its behavior in chemical reactions.

The electronic structure of 7-nitro-dibenz(a,h)anthracene is fundamental to its chemical reactivity and biological activity. The addition of a nitro (-NO2) group to the dibenz(a,h)anthracene backbone significantly alters its electronic distribution and geometry. ontosight.ai X-ray crystallographic studies have revealed that the nitro group in 7-nitro-dibenz(a,h)anthracene (7-NDB[a,h]A) is oriented at a dihedral angle of 80.6 degrees relative to the aromatic ring system. nih.gov This nearly perpendicular orientation is a key structural feature.

Quantum mechanical calculations are crucial for predicting the most likely sites for metabolic attack. nih.gov For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, methods like the condensed Fukui function (CFF) have been shown to be effective in identifying reactive sites for electrophilic reactions. researchgate.net In the case of 7-NDB[a,h]A, the presence and orientation of the nitro group direct metabolic activity primarily to the 1,2,3,4-benzo ring, a phenomenon confirmed by experimental metabolism studies. tandfonline.com This regioselectivity is a direct consequence of the altered electron density across the aromatic system caused by the electron-withdrawing nitro group.

Table 1: Key Structural and Reactivity Insights for 7-nitro-dibenz(a,h)anthracene
ParameterFindingSignificanceReference
Nitro Group OrientationThe dihedral angle between the nitro group and the aromatic moiety is 80.6°.This nearly perpendicular orientation is hypothesized to decrease tumorigenicity compared to the parent PAH. nih.gov
Metabolic RegioselectivityMetabolism is uniquely focused on the 1,2,3,4-benzo ring.The nitro group significantly influences the site of metabolic oxidation, preventing metabolism in other regions of the molecule. tandfonline.com
Reactivity Prediction MethodCondensed Fukui Function (CFF) is an optimal method for predicting reactive sites in PAHs.Theoretical methods can accurately guide the prediction of metabolic products. researchgate.net

Molecular Orbital (MO) theory provides a more detailed model of electronic structure than simpler valence bond theories, explaining phenomena like electron delocalization over conjugated systems. libretexts.org MO theory involves the mathematical combination of atomic orbitals to form molecular orbitals, which span the entire molecule. youtube.comyoutube.com These orbitals are of two main types: bonding orbitals, which are lower in energy and stabilize the molecule, and antibonding orbitals, which are higher in energy and destabilizing. youtube.comyoutube.com

In the context of 7-nitro-dibenz(a,h)anthracene, MO theory is applied to understand the stability of the extensive π-electron system and to predict the reactivity of its metabolites. tandfonline.com For instance, calculations of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net MO theory calculations have been instrumental in predicting the formation of isomeric products from the reactions of arene oxides, which are key intermediates in the metabolic activation of PAHs. tandfonline.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations allow researchers to observe how a compound like 7-nitro-dibenz(a,h)anthracene might interact with biological macromolecules, such as DNA or cell membranes, at an atomic level. researchgate.net

While specific MD studies on 7-nitro-dibenz(a,h)anthracene are not widely published, research on the parent compound, dibenz(a,h)anthracene (DB[a,h]A), offers a blueprint for such investigations. MD simulations of DB[a,h]A and its ultimate carcinogenic metabolite (a diol-epoxide) with a model of a lung surfactant phospholipid bilayer have been performed. nih.govrsc.org These studies showed that the parent, non-polar DB[a,h]A prefers to locate within the hydrophobic hydrocarbon chains of the lipid bilayer. nih.govrsc.org In contrast, its more polar diol-epoxide metabolite interacts preferentially with the polar head groups of the phospholipids. nih.govrsc.org

Applying this methodology to 7-nitro-dibenz(a,h)anthracene and its metabolites could elucidate how the nitro group influences membrane penetration, orientation within the bilayer, and potential disruption of membrane structure and function. Such simulations are critical for understanding the bioavailability of the compound and its access to intracellular targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. mdpi.com For nitroaromatic compounds, QSAR is a valuable in silico tool for predicting toxicity and providing insights into the mechanisms of action. mdpi.commdpi.com

QSAR models are built by developing a mathematical equation that relates various calculated molecular properties, known as descriptors, to an experimental outcome, such as mutagenicity or carcinogenicity. mdpi.com For nitro-PAHs, relevant descriptors often include:

Hydrophobicity (logP): Influences absorption and distribution.

Electronic Properties: Such as the energy of the LUMO, which can relate to the ease of nitroreduction, a key activation step for some nitro-PAHs.

Steric/Topological Indices: Descriptors related to the size and shape of the molecule.

Quantum Chemical Descriptors: Such as dipole moment or partial atomic charges.

Table 2: Common Descriptor Classes in QSAR Models for Nitroaromatic Compounds
Descriptor ClassExamplesRelevance to Activity/ToxicityReference
HydrophobicitylogP, logDGoverns membrane permeability and bioaccumulation. mdpi.com
ElectronicLUMO energy, Dipole moment, Partial chargesRelates to reactivity, metabolic activation (e.g., nitroreduction), and intermolecular interactions. mdpi.com
Steric/TopologicalMolecular weight, Molecular volume, Shape indicesInfluences binding to enzymes and receptors. nih.gov
Quantum ChemicalHOMO-LUMO gap, ElectronegativityProvides detailed information on electronic structure and reactivity. nih.gov

In Silico Prediction of Metabolic Pathways and Products

Predicting the metabolic fate of a foreign compound (xenobiotic) is a central challenge in toxicology. In silico tools have emerged that can predict the likely metabolites of a parent compound based on known biochemical transformations. frontiersin.orgnih.govosti.gov Software platforms like BioTransformer and GLORYx use databases of metabolic reactions and rule-based systems to predict phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites. frontiersin.org

For 7-nitro-dibenz(a,h)anthracene, experimental studies have identified several key metabolites formed by liver microsomes. tandfonline.com These are all products of oxidation on the 1,2,3,4-benzo ring, which is consistent with the directing effect of the nitro group predicted by quantum chemical calculations. tandfonline.com In silico metabolic prediction systems can be used to hypothesize the full range of potential metabolites, including those that might be formed in minor pathways or through sequential metabolic steps.

Experimental evidence shows that the aerobic metabolism of 7-nitro-dibenz(a,h)anthracene by mouse liver microsomes yields predominantly trans-3,4-dihydrodiol and trans-10,11-dihydrodiol metabolites. nih.gov Notably, under anaerobic conditions, metabolism via nitroreduction was not observed, suggesting that ring oxidation is the primary metabolic activation pathway. nih.gov These experimentally identified metabolites can be used to validate and refine in silico prediction models for this class of compounds. The models, in turn, can help identify potentially toxic metabolites that may be difficult to isolate and characterize experimentally, thus providing a more complete picture of the compound's metabolic profile. frontiersin.orgmdpi.com

Experimental Research Models and Methodological Considerations

In Vitro Cell Culture Models

In vitro models provide controlled environments to investigate specific cellular and molecular mechanisms of action of 7-NDB[a,h]A, free from the systemic complexities of a whole organism.

Mammalian Cell Lines (e.g., HepG2 cells)

While specific studies focusing solely on 7-NDB[a,h]A in the human hepatoma cell line HepG2 are not extensively documented, this cell line is a standard model for studying the metabolism and toxicity of the parent compound, dibenz(a,h)anthracene (DB[a,h]A), and other PAHs. HepG2 cells are metabolically competent, expressing enzymes such as cytochrome P450s (e.g., CYP1A1) that are involved in the bioactivation of PAHs. Studies with DB[a,h]A in HepG2 cells have demonstrated the induction of CYP1A1, a key enzyme in Phase I xenobiotic metabolism.

Another relevant model is the C3H/10T1/2 clone 8 (C3H/10T1/2 CL8) mouse embryo fibroblast cell line, which is used to assess neoplastic transformation. Research on a variety of PAHs has shown that this cell line can be used to identify compounds that induce morphological changes indicative of carcinogenic potential. For instance, the parent compound, DB[a,h]A, was found to elicit a relatively weak transformative response in C3H/10T1/2 CL8 cells. nih.gov The metabolic activation of related compounds, such as 7-methylbenz(a)anthracene, has been effectively studied in both M2 mouse fibroblasts and V79 Chinese hamster cells, linking the formation of non-K-region dihydrodiols to malignant transformation and mutation. nih.gov These models are instrumental in dissecting the pathways leading from initial chemical exposure to cellular transformation.

Bacterial Mutagenesis Assays (e.g., Ames Salmonella/microsome assay for mechanistic studies)

The Ames test, or Salmonella typhimurium/microsome assay, is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical substances. aniara.com For mechanistic studies of nitro-PAHs, this assay is particularly valuable. The mutagenicity of nitroarenes in Salmonella strains typically requires metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632) intermediate, which can then form DNA adducts. oup.com

A key mechanistic consideration for 7-NDB[a,h]A is the orientation of its nitro group relative to the aromatic ring system. X-ray crystallographic analysis has determined that the nitro group in 7-NDB[a,h]A adopts a nearly perpendicular orientation, with a dihedral angle of 80.6 degrees to the aromatic moiety. Research indicates that nitro-PAHs with a perpendicular nitro group generally exhibit weak or no direct-acting mutagenicity in S. typhimurium strains like TA98 and TA100. nih.gov This is because the perpendicular orientation is less favorable for the reductive activation required for mutagenic activity in this assay. nih.gov This structural feature suggests that the mutagenic and carcinogenic mechanisms of 7-NDB[a,h]A may be less dependent on nitroreduction and more reliant on other pathways, such as aromatic ring oxidation.

Microsomal and Subcellular Fraction Systems

Microsomal and subcellular fractions, particularly the S9 fraction from the liver, are essential tools for studying the metabolism of xenobiotics. These systems contain a concentrated mixture of metabolic enzymes, including cytochrome P450s.

Studies using liver microsomes from 15-day-old male B6C3F1 neonatal mice have been pivotal in elucidating the metabolic pathway of 7-NDB[a,h]A. Under aerobic conditions, the primary metabolites formed are trans-3,4-dihydroxy-3,4-dihydro-7-nitrodibenz[a,h]anthracene (7-NDB[a,h]A trans-3,4-dihydrodiol) and trans-10,11-dihydroxy-10,11-dihydro-7-nitrodibenz[a,h]anthracene (7-NDB[a,h]A trans-10,11-dihydrodiol). Significantly, under anaerobic conditions, metabolism via nitroreduction was not observed. This strongly indicates that the metabolic activation of 7-NDB[a,h]A proceeds through oxidation of the aromatic rings rather than reduction of the nitro group. This finding aligns with the hypothesis that nitro-PAHs with perpendicular nitro groups are activated primarily through ring oxidation.

Table 1: Aerobic Metabolism of 7-nitro-dibenz(a,h)anthracene in Neonatal Mouse Liver Microsomes
Parent CompoundMetabolic SystemConditionsPredominant Metabolites IdentifiedImplied Activation Pathway
7-nitro-dibenz(a,h)anthraceneLiver Microsomes (15-day-old male B6C3F1 mice)Aerobictrans-3,4-dihydroxy-3,4-dihydro-7-nitrodibenz[a,h]anthraceneAromatic Ring Oxidation
7-nitro-dibenz(a,h)anthraceneLiver Microsomes (15-day-old male B6C3F1 mice)Aerobictrans-10,11-dihydroxy-10,11-dihydro-7-nitrodibenz[a,h]anthraceneAromatic Ring Oxidation
7-nitro-dibenz(a,h)anthraceneLiver Microsomes (15-day-old male B6C3F1 mice)AnaerobicNo nitroreduction metabolites observedNitroreduction is not a significant pathway

In Vivo Animal Models for Mechanistic Studies

In vivo models are indispensable for understanding the carcinogenic activity of 7-NDB[a,h]A in a whole-organism context, accounting for absorption, distribution, metabolism, and excretion (ADME) processes.

Neonatal Mouse Models for Tumorigenicity Mechanisms

The neonatal mouse model is highly sensitive for assessing the tumorigenicity of PAHs and their derivatives. Studies in male B6C3F1 neonatal mice have provided critical insights into the mechanism of 7-NDB[a,h]A-induced tumorigenesis. When compared to its parent compound, DB[a,h]A, 7-NDB[a,h]A exhibited lower tumorigenicity.

These findings support the hypothesis that a nitro-PAH with a perpendicular nitro group orientation has lower tumorigenic activity than its parent PAH. The mechanism involves metabolic activation through the formation of the 7-NDB[a,h]A trans-3,4-dihydrodiol and 7-NDB[a,h]A trans-10,11-dihydrodiol metabolites, leading to the formation of DNA adducts in liver and lung tissues. This confirms that the primary pathway for tumor induction by 7-NDB[a,h]A in this model is aromatic ring oxidation, not nitroreduction.

Table 2: Comparative Tumorigenicity in Male B6C3F1 Neonatal Mice
CompoundHepatocellular Adenomas IncidenceHepatocellular Carcinomas Incidence
Dibenz(a,h)anthracene (DB[a,h]A)78%96%
7-nitro-dibenz(a,h)anthracene (7-NDB[a,h]A)50%8%
Solvent Control (DMSO)8%4%

Investigations in Other Relevant Organisms (e.g., Fish models for environmental impact mechanisms)

Fish models, such as zebrafish (Danio rerio) and medaka (Oryzias latipes), are increasingly used to study the environmental impact and toxicological mechanisms of aquatic pollutants like PAHs and nitro-PAHs. mdpi.com These models are valuable for investigating developmental toxicity, bioaccumulation, and metabolic pathways in an aquatic environment.

While specific research on 7-NDB[a,h]A in fish is limited, studies on other PAHs and nitro-PAHs provide a framework for understanding potential mechanisms. Fish possess cytochrome P450 enzyme systems capable of metabolizing PAHs, which can lead to the formation of genotoxic metabolites and subsequent DNA damage. nih.gov For example, studies have shown that fish exposed to PAHs in the presence of environmental nitrites can endogenously form nitro-PAH compounds, which can cause extensive DNA fragmentation in hepatic cells. nih.gov Fish models allow for the investigation of how environmental factors influence the bioactivation of these compounds and their subsequent effects on aquatic organisms, providing insight into the broader ecological risks posed by nitro-PAHs.

Considerations for Experimental Design in Mechanistic Toxicology Studies

Mechanistic toxicology studies for 7-nitro-dibenz(a,h)anthracene aim to elucidate the specific biological pathways through which it exerts its carcinogenic effects. A meticulously planned experimental design is paramount to generating robust and meaningful data. This involves careful selection of biological models, relevant endpoints for analysis, and appropriate methodologies that can capture the complex interactions between the chemical and the biological system.

Model Selection: The choice of an experimental model is a critical decision that influences the relevance and applicability of the findings. Both in vivo and in vitro models are employed, each with distinct advantages for investigating the mechanisms of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) carcinogenicity.

In Vivo Models: Animal models remain essential for studying the systemic effects of carcinogens, as they can replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism. nih.gov Rodent models, such as specific strains of mice and rats, are frequently used in chemical carcinogenesis research due to their physiological similarities to humans and the availability of genetically engineered strains that can model specific aspects of human cancers. nih.govresearchgate.net For instance, studies on carcinogenic PAHs in mice have been used to investigate the formation of DNA adducts in the lungs and the subsequent development of tumors. mdpi.com

In Vitro and Alternative Models: To reduce reliance on animal testing and to facilitate high-throughput screening, a variety of in vitro models are utilized. These include human cell lines, such as bronchial epithelial cells (HBEC) and liver hepatocellular carcinoma cells (HepG2), which allow for the investigation of genotoxic effects and cellular responses in specific human tissues. nih.gov Furthermore, alternative models like the zebrafish (Danio rerio) embryo are increasingly used to study developmental toxicity and to screen for effects of nitro-PAHs, offering a balance between systemic complexity and experimental throughput. nih.gov

Endpoint Analysis: To build a comprehensive understanding of the toxicological mechanism of 7-nitro-dibenz(a,h)anthracene, a multi-faceted approach to endpoint analysis is required. The focus is on molecular and cellular events that are precursors to cancer.

Genotoxicity Assessment: A primary mechanism for many PAHs and nitro-PAHs is the induction of DNA damage. nih.gov Key endpoints include the formation of covalent DNA adducts, the induction of DNA strand breaks (often measured by the comet assay), and the formation of micronuclei, which indicates chromosomal damage. nih.gov

Metabolic Activation: Since many nitro-PAHs require metabolic activation to become ultimate carcinogens, studying their metabolism is crucial. nih.govaaqr.org In vitro metabolism studies using human liver microsomes can identify the specific enzymes (e.g., Cytochrome P450 enzymes) involved and assess how metabolism might be affected by co-exposure to other chemicals. mdpi.com

Gene and Protein Expression Analysis: Modern 'omics' technologies allow for a broad-spectrum analysis of cellular responses. Transcriptomics can identify changes in gene expression profiles, while proteomics can identify alterations in protein levels and post-translational modifications. These analyses can reveal the specific cellular pathways that are disrupted by the compound, such as those related to DNA repair, cell cycle control, and apoptosis. For example, the phosphorylation of checkpoint kinase 1 (Chk1) can serve as a biomarker for the carcinogenic potential of PAHs in vitro. nih.gov

The following table summarizes various experimental models and the mechanistic insights they can provide in the study of nitro-PAH toxicity.

Experimental ModelEndpoints MeasuredMechanistic Insight Gained
Rodent Models (e.g., Mice) Tumor incidence and multiplicity, DNA adduct formation, gene expression (e.g., CYP1B1, RUNX3). mdpi.comProvides data on carcinogenicity in a whole-organism context, including metabolic activation and detoxification pathways. mdpi.com
Human Cell Lines (e.g., HBEC, HepG2) DNA strand breaks (Comet assay), micronuclei formation, activation of DNA damage response proteins (e.g., phospho-Chk1). nih.govElucidates direct genotoxic effects and cellular stress responses in specific human cell types relevant to exposure routes. nih.gov
Zebrafish Embryos (Danio rerio) Developmental abnormalities, DNA strand breaks, gene expression changes. nih.govAllows for rapid screening of toxicity and genotoxicity during critical developmental stages. nih.gov
Human Liver Microsomes Metabolite identification, enzyme kinetics, competitive inhibition of metabolism. mdpi.comDetermines the metabolic pathways, the enzymes responsible for activation, and the potential for metabolic interactions with other compounds. mdpi.com

Ethical Considerations in Animal Research for Chemical Carcinogenesis

The use of animals in cancer research, including studies on chemical carcinogens like 7-nitro-dibenz(a,h)anthracene, is subject to rigorous ethical scrutiny. researchgate.net The guiding framework for the humane use of laboratory animals is the principle of the "3Rs," first proposed by Russell and Burch in 1959. nih.govrsc.org This principle is now embedded in legislation and guidelines governing animal research worldwide. nih.govnih.gov

The 3Rs Principle:

Replacement: This principle advocates for replacing the use of animals with non-animal methods wherever scientifically feasible. europa.eu Absolute replacements include the use of computer modeling (in silico methods) and in vitro techniques using human cells or tissues. fabad.org.tr Relative replacement involves using animals with a lower potential for pain perception, such as certain invertebrates. europa.eu In the context of carcinogenicity testing, in vitro genotoxicity assays on human cell lines are a key replacement method that can provide initial screening data, potentially reducing the need for long-term animal studies. fabad.org.tr

Refinement: This principle focuses on modifying husbandry and experimental procedures to minimize any potential pain, suffering, or distress experienced by the animals. europa.eu In cancer research, refinement is critical and includes the use of humane endpoints. Humane endpoints are predetermined criteria (e.g., tumor size, body condition, specific clinical signs) that allow for an animal to be removed from a study before it experiences significant suffering. researchgate.net Other refinements include providing environmental enrichment, using appropriate anesthesia and analgesia for invasive procedures, and training personnel in gentle handling techniques. animal-journal.eu Minimizing pain and distress is not only an ethical imperative but also a scientific one, as these factors can introduce variability and confound experimental results. researchgate.net

Oversight and Justification: All research involving animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethical review body. oup.comneuralink.com The IACUC is responsible for ensuring that the use of animals is scientifically justified, that the 3Rs have been fully considered, and that the research complies with all relevant regulations and policies. neuralink.comnih.gov The committee evaluates the potential benefits of the research against the potential harm to the animals in a harm-benefit analysis. researchgate.netssbfnet.com Researchers must provide a clear rationale for why non-animal alternatives are not sufficient to achieve the scientific objectives of the study. oup.com This rigorous oversight ensures that animal welfare is a primary consideration in the design and conduct of all research. nih.gov

The table below details the application of the 3Rs in the context of chemical carcinogenesis research.

3Rs PrincipleApplication in Chemical Carcinogenesis Research
Replacement - Use of in vitro assays (e.g., Ames test, micronucleus test in cell lines) to screen for mutagenicity. - Employing in silico (computational) models to predict carcinogenic potential based on chemical structure. - Using human tissue slices or organ-on-a-chip technology to study metabolism and toxicity.
Reduction - Implementing robust statistical design to minimize group sizes. - Adopting tiered testing strategies where in vivo studies are only conducted after extensive in vitro screening. - Sharing control group data between studies where appropriate.
Refinement - Establishing clear, early humane endpoints to prevent severe suffering (e.g., limits on tumor size, weight loss, or adverse clinical signs). researchgate.net - Providing environmental enrichment and optimal housing conditions. nih.gov - Using non-invasive imaging techniques to monitor tumor growth instead of serial surgeries. - Ensuring proper training for all personnel involved in animal handling and procedures. nih.gov

Q & A

Q. What synthetic methodologies are employed for introducing functional groups (e.g., nitro) to dibenz(a,h)anthracene?

The synthesis of substituted dibenz(a,h)anthracene derivatives typically involves selective functionalization of the parent polycyclic aromatic hydrocarbon (PAH). For nitro derivatives, nitration reactions under controlled conditions (e.g., using nitric acid or mixed acid systems) are common. Evidence from analogous compounds (e.g., 7-ethoxy-dibenz(a,h)anthracene) suggests that regioselectivity is influenced by steric and electronic factors, with meta-directing effects of existing substituents guiding nitro group placement . Catalytic hydrogenation methods, as seen in octahydro-derivatives, may also be adapted for nitro reduction studies .

Q. Which analytical techniques are most reliable for quantifying dibenz(a,h)anthracene and its derivatives in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) with a DB-17MS column (30 m × 0.25 mm ID, 0.15 µm film thickness) is widely used for PAH analysis. Internal standards like deuterated analogs (e.g., dibenz[a,h]anthracene-d14) improve quantification accuracy via 7-point calibration curves . High-performance liquid chromatography (HPLC) with fluorescence detection is preferred for trace analysis due to its sensitivity to PAH-specific emission bands (e.g., 535 nm and 570 nm) .

Q. What solubility data are available for dibenz(a,h)anthracene in aqueous systems?

Quantitative solubility data for dibenz(a,h)anthracene in water are limited but critical for environmental fate studies. Existing measurements indicate low aqueous solubility (e.g., <1 µg/L), consistent with its hydrophobic nature. However, no data exist for water solubility in the compound itself, necessitating empirical determination via shake-flask or generator column methods .

Q. What are the primary toxicological concerns associated with dibenz(a,h)anthracene exposure?

Dibenz(a,h)anthracene is a probable human carcinogen (IARC Group 2A) with high DNA-binding affinity, leading to adduct formation and mutagenesis. Acute exposure irritates skin and mucous membranes, while chronic exposure risks include hepatic and renal damage. Safety protocols mandate handling as a carcinogen/mutagen under fume hoods with personal protective equipment (PPE) .

Advanced Research Questions

Q. How do metabolic activation pathways influence the carcinogenicity of dibenz(a,h)anthracene derivatives?

Cytochrome P450 enzymes (e.g., CYP1A1/1B1) oxidize dibenz(a,h)anthracene to reactive dihydrodiol epoxides, which form DNA adducts. Comparative studies of methylated vs. parent PAHs show that methylation enhances carcinogenicity by stabilizing reactive intermediates . For nitro derivatives, nitroreductase-mediated activation may generate genotoxic nitrenium ions, though empirical data are lacking and require in vitro mutagenicity assays (e.g., Ames test with S9 metabolic activation) .

Q. How can contradictions in environmental occurrence data (e.g., traffic vs. combustion sources) be resolved?

Discrepancies arise from matrix-specific partitioning (e.g., particulate-bound vs. gaseous phase) and analytical variability. Source apportionment using molecular markers (e.g., dibenz[a,h]anthracene as a traffic emission indicator) combined with positive matrix factorization (PMF) can clarify contributions. For instance, indoor smoking studies show dibenz(a,h)anthracene levels unaffected by tobacco smoke, supporting traffic as a dominant source in urban settings .

Q. What experimental strategies differentiate the biological effects of dibenz(a,h)anthracene from its hydrogenated analogs?

Comparative toxicology studies should assess octahydro-dibenz(a,h)anthracene (CAS 63021-67-0), which exhibits reduced aromaticity and lower DNA intercalation capacity. Key endpoints include carcinogenicity bioassays (e.g., rodent tumorigenesis models), oxidative stress markers (e.g., glutathione depletion), and degradation kinetics in environmental simulants .

Q. How should ecotoxicology studies be designed to account for dibenz(a,h)anthracene's environmental persistence?

Long-term fate studies must incorporate photodegradation rates (UV-Vis spectroscopy), sediment-water partitioning coefficients (log Koc), and microbial degradation pathways (e.g., Mycobacterium spp. bioavailability assays). Field validation using passive samplers (e.g., polyethylene devices) can reconcile lab-derived half-lives with real-world persistence .

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